4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 7-methyl-substituted chromen-2-one core and a 4-benzylpiperazinylmethyl group at position 3. Coumarins are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The benzylpiperazine moiety enhances lipophilicity and may influence receptor binding, making this compound a candidate for drug development.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-20-19(14-22(25)26-21(20)13-17)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOTYDZTMYXDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322541 | |
| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847162-39-4 | |
| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-chloromethyl-7-methyl-2H-chromen-2-one with benzylpiperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylpiperazine in the presence of potassium carbonate and DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-2-one core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the benzylpiperazine moiety.
Scientific Research Applications
Molecular Formula
- C23H24N2O3
- Molecular Weight: 376.4 g/mol
Biological Activities
Research indicates that 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one exhibits several biological activities:
- Antinociceptive Effects: Studies have shown that this compound can reduce pain responses in various models, indicating its potential as an analgesic agent.
- Anti-inflammatory Properties: The compound has demonstrated effectiveness in inhibiting inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Neuroprotective Effects: It may also interact with neuroreceptors, providing protective effects against neurodegenerative conditions.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. This flexibility is crucial for enhancing its biological activity or creating new derivatives for further study.
Antinociceptive Activity
A study evaluated the antinociceptive effects of the compound using animal models. Results indicated significant pain relief comparable to standard analgesics, highlighting its potential as a safer alternative in pain management.
Anti-inflammatory Mechanisms
Research explored the anti-inflammatory mechanisms of this compound through in vitro assays. The findings suggested that it inhibits key inflammatory mediators, such as cytokines and prostaglandins, making it a candidate for treating chronic inflammatory conditions.
Neuroprotection
Investigations into the neuroprotective effects revealed that this compound could modulate neurotransmitter levels, offering promise in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromen-2-one core may interact with enzymes and proteins involved in oxidative stress and inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Structural Differences : The hydroxyl group at position 7 (vs. methyl in the target compound) and a 4-methylpiperazine substituent (vs. 4-benzylpiperazine) .
- The 4-methylpiperazine group reduces lipophilicity compared to benzylpiperazine.
- Computational Studies : Optimized via DFT/B3LYP/6-311G(d,p), with geometric parameters validated against X-ray crystallography data .
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one
- Structural Differences : A propoxy linker between the coumarin core and benzylpiperazine, with a methoxy group at position 7 and a phenyl group at position 3 .
- Impact : The extended propoxy chain may improve membrane permeability, while the methoxy group enhances metabolic stability. Demonstrated antimicrobial activity via molecular modeling .
3-Benzothiazol-2-yl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Structural Differences : A benzothiazole substituent at position 3 and a hydroxyl group at position 7 .
4-[(4-Ethylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one
- Structural Differences : Ethyl substituent on the piperazine ring and additional methyl groups at positions 6 and 7 .
- Impact : Increased steric bulk may reduce binding affinity but improve pharmacokinetic properties like half-life.
Computational and Crystallographic Studies
- Molecular Docking :
- Software Tools :
- SHELXL and ORTEP-3 used for crystallographic refinement and visualization .
Biological Activity
The compound 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one , also known as a chromen-2-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a chromen-2-one core linked to a benzylpiperazine moiety. The molecular formula is with a molecular weight of approximately 364.44 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
| Molecular Formula | C22H24N2O2 |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 847162-39-4 |
Biological Activity Overview
Anticancer Activity : Research indicates that chromen derivatives exhibit significant anticancer properties. For instance, related compounds have shown IC50 values as low as μM against various cancer cell lines, demonstrating their potential as effective anticancer agents .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against several bacterial strains. The benzylpiperazine moiety may enhance the interaction with microbial targets, increasing efficacy .
Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors, which may imply applications in treating mood disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The benzylpiperazine component is known to modulate neurotransmitter receptors, which can influence various neurological pathways.
- Enzymatic Inhibition : The chromen core may inhibit enzymes involved in oxidative stress and inflammation, contributing to its anticancer and anti-inflammatory effects .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Antitumor Activity Study :
Compound ID IC50 (μM) Cell Line Mechanism 7a 0.029 HepG2 G2/M phase arrest, apoptosis 7b 0.147 MCF7 Apoptosis induction -
Antimicrobial Evaluation :
- In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
- Table 2: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 μg/mL Escherichia coli 15 μg/mL
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one?
The synthesis typically involves multi-step routes, such as:
- Coumarin Core Formation : Starting with 7-methyl-4-(chloromethyl)coumarin (CAS 41295-51-6), which undergoes nucleophilic substitution with 4-benzylpiperazine .
- Piperazine Functionalization : The chloromethyl group reacts with the secondary amine of 4-benzylpiperazine under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with a base like K₂CO₃ to form the target compound .
- Click Chemistry : Alternative approaches include copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties for functional diversification .
Basic: How is structural characterization of this compound validated?
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) is used for single-crystal refinement to confirm bond lengths, angles, and stereochemistry .
- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., methyl groups at C7, benzylpiperazine integration) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 377.1764) .
Intermediate: What experimental assays evaluate its antimicrobial activity?
- MIC Determination : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24 hours .
- Synergy Studies : Combination with standard antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration indices (FICI) .
Advanced: How are structure-activity relationships (SAR) analyzed for derivatives?
- Substitution Variations : Compare bioactivity of analogs with modified coumarin (e.g., 6-chloro, 8-methyl) or piperazine (e.g., 4-methyl, 4-aryl) groups .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like E. coli DNA gyrase or fungal CYP51 .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., logP) and steric descriptors with activity .
Advanced: How can computational modeling resolve contradictory bioactivity data?
- Free Energy Perturbation (FEP) : Simulates ligand-protein interactions to explain potency differences across homologs .
- Metadynamics : Identifies conformational changes in targets (e.g., kinase hinge region flexibility) affecting binding .
- ADMET Prediction : SwissADME or pkCSM evaluates bioavailability, toxicity, and metabolic stability to prioritize analogs .
Intermediate: What strategies address low yield in piperazine-coumarin coupling?
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12 hours) and improves yield (>85%) .
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution efficiency in biphasic systems .
- Protection-Deprotection : Use Boc-protected piperazine intermediates to prevent side reactions .
Advanced: How to assess its pharmacokinetic profile in preclinical models?
- In Vitro Hepatic Metabolism : Incubate with rat liver microsomes (RLM) to identify metabolites via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction .
- In Vivo PK Studies : Administer IV/PO in rodents, with serial blood sampling for compartmental modeling (WinNonlin) .
Intermediate: What crystallographic challenges arise during structure determination?
- Disorder in Piperazine Moieties : Refine using SHELXL restraints (e.g., DFIX, SIMU) for overlapping atoms .
- Twinned Crystals : Apply Hooft/Y parameters in PLATON to handle non-merohedral twinning .
- Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .
Basic: How is purity validated for pharmacological studies?
- HPLC-UV/ELSD : C18 columns (e.g., Waters XBridge) with isocratic elution (ACN:H₂O, 70:30) achieve >98% purity .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
- TLC Monitoring : Use silica gel 60 F₂₅₄ plates with CH₂Cl₂:MeOH (9:1) for reaction progress .
Advanced: What mechanisms underlie its anticancer potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
